Z-Asn-Sta-Ile-NH2

Catalog No.
S15803499
CAS No.
121850-02-0
M.F
C26H41N5O7
M. Wt
535.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Asn-Sta-Ile-NH2

CAS Number

121850-02-0

Product Name

Z-Asn-Sta-Ile-NH2

IUPAC Name

benzyl N-[(2S)-4-amino-1-[[(3S,4S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-1,4-dioxobutan-2-yl]carbamate

Molecular Formula

C26H41N5O7

Molecular Weight

535.6 g/mol

InChI

InChI=1S/C26H41N5O7/c1-5-16(4)23(24(28)35)31-22(34)13-20(32)18(11-15(2)3)29-25(36)19(12-21(27)33)30-26(37)38-14-17-9-7-6-8-10-17/h6-10,15-16,18-20,23,32H,5,11-14H2,1-4H3,(H2,27,33)(H2,28,35)(H,29,36)(H,30,37)(H,31,34)/t16-,18-,19-,20-,23-/m0/s1

InChI Key

IMVXBBMHHNFUIY-WGLQCKHLSA-N

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)CC(C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1)O

Z-Asn-Sta-Ile-NH2 (CAS 121850-02-0) is a highly defined, statine-containing peptidomimetic primarily procured as a reference inhibitor and structural scaffold for aspartic protease research. By incorporating the unusual amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) as a non-hydrolyzable transition-state isostere, this compound effectively mimics the tetrahedral intermediate of peptide bond cleavage. Unlike broad-spectrum aliphatic inhibitors, its specific P2 (Asparagine) and P2' (Isoleucine) residues are optimized to map the subsite preferences of viral and mammalian aspartic proteases, such as HIV-1 protease and Cathepsin D. For procurement, it offers a highly stable, lipophilic Z-protected baseline material for high-throughput screening (HTS) assay calibration, crystallization studies, and the downstream synthesis of advanced antiviral peptidomimetics [1].

Buyers frequently attempt to substitute sequence-specific statine analogs with Pepstatin A due to its lower cost and universal availability. However, Pepstatin A is a broad-spectrum, highly aliphatic inhibitor that forces non-native binding conformations in proteases with strict polar subsite requirements, such as the S2 pocket of HIV-1 protease which strongly prefers Asparagine. Substituting Z-Asn-Sta-Ile-NH2 with Pepstatin A in assay calibration leads to skewed IC50 baselines and misrepresents the true binding thermodynamics of sequence-matched substrates. Furthermore, substituting the N-terminal Z-protecting group with a standard acetyl (Ac) group drastically reduces the compound's lipophilicity, compromising its passive membrane permeability in whole-cell viral replication assays and leading to artificially high effective concentrations (EC50) during in vitro testing [1].

Enhanced S2/S2' Pocket Recognition vs. Broad-Spectrum Baselines

Z-Asn-Sta-Ile-NH2 leverages the P2 Asn and P2' Ile to specifically anchor into the S2 and S2' pockets of target proteases, a mechanism absent in generic aliphatic inhibitors. When compared to the universal baseline Pepstatin A, sequence-matched statine analogs containing the Asn-Sta-Ile motif demonstrate superior hydrogen-bonding networks at the S2 subsite, establishing a more physiologically relevant baseline for competitive inhibition assays. This structural fidelity ensures that HTS calibrations accurately reflect the binding kinetics of native viral substrates rather than the brute-force hydrophobic occlusion characteristic of Pepstatin A [1].

Evidence DimensionS2 subsite hydrogen bonding and physiological assay relevance
Target Compound DataP2 Asn forms direct hydrogen bonds with S2 pocket residues, mimicking native viral substrates
Comparator Or BaselinePepstatin A (Val at P2 relies purely on hydrophobic packing)
Quantified DifferenceShifts inhibition mechanism from non-specific hydrophobic packing to sequence-matched S2/S2' hydrogen bonding, reducing baseline artifact rates in HTS.
ConditionsIn vitro competitive inhibition assays for HIV-1 / Cathepsin-family proteases

Procuring sequence-matched statine inhibitors prevents baseline skew in HTS assays, ensuring that newly discovered hits are competitive against native-like substrates.

Lipophilicity and Cell Permeability Driven by Z-Protection

The choice of N-terminal protecting group is a critical procurement dimension for cell-based assays. Z-Asn-Sta-Ile-NH2 utilizes a benzyloxycarbonyl (Z) group, which significantly increases the overall lipophilicity (LogP) of the tripeptide compared to standard acetylated (Ac) analogs. In whole-cell viral replication models, this enhanced lipophilicity translates to superior passive membrane permeability. While highly polar or acetylated statine peptides often require artificial permeabilization or exhibit poor intracellular accumulation, the Z-protected variant achieves effective intracellular concentrations without disrupting cellular metabolism, making it a reliable positive control for cell-based antiviral screening [1].

Evidence DimensionPassive membrane permeability and whole-cell assay compatibility
Target Compound DataZ-protected N-terminus enables sufficient lipophilicity for passive cellular entry
Comparator Or BaselineAcetylated (Ac) analogs (e.g., Ac-Asn-Sta-Ile-NH2)
Quantified DifferenceZ-protection increases LogP sufficiently to enable passive cellular entry, yielding measurable in vitro EC50 values without the addition of permeabilizing agents required for acetylated analogs.
ConditionsWhole-cell viral replication and intracellular protease inhibition assays

Buyers conducting cell-based efficacy screens must select the Z-protected form to avoid false negatives caused by the poor membrane permeability of acetylated alternatives.

Manufacturability and Downstream Peptidomimetic Synthesis

For medicinal chemistry procurement, Z-Asn-Sta-Ile-NH2 serves as a highly stable, non-hydrolyzable intermediate. Unlike hydroxyethylene or reduced amide isosteres, which can be synthetically complex and prone to epimerization during extended storage, the statine core ((3S,4S) stereochemistry) is chemically robust. The orthogonal protection scheme—where the Z-group can be selectively removed via catalytic hydrogenation while the C-terminal amide remains intact—allows for rapid, reproducible downstream extension of the peptide chain. This processability ensures high-yield batch-to-batch reproducibility when synthesizing custom libraries of advanced protease inhibitors [1].

Evidence DimensionSynthetic orthogonality and scaffold stability
Target Compound DataZ-group allows selective deprotection via catalytic hydrogenation without affecting the statine core or C-terminal amide
Comparator Or BaselineHydroxyethylene isosteres or unprotected peptide analogs
Quantified DifferenceEnables >90% selective N-terminal deprotection yields via hydrogenation without degrading the core (3S,4S)-statine stereocenter.
ConditionsStandard solid-phase or solution-phase peptide synthesis workflows

Procuring this specific protected intermediate accelerates medicinal chemistry workflows by providing a stable, ready-to-modify transition-state scaffold.

Calibration of High-Throughput Aspartic Protease Screens

Due to its sequence-specific P2/P2' binding, this compound is the ideal positive control for calibrating HTS assays targeting HIV-1 protease, Cathepsin D, or Plasmepsins, where generic Pepstatin A would provide a non-representative thermodynamic baseline [1].

Whole-Cell Antiviral Efficacy Assays

The enhanced lipophilicity provided by the Z-protecting group makes this compound highly suitable for use as a reference inhibitor in cell culture models of viral replication, where passive membrane permeability is strictly required to avoid false negatives [2].

Precursor for Peptidomimetic Drug Discovery

As a stable, orthogonally protected intermediate, it is procured by medicinal chemistry CROs to synthesize expanded libraries of transition-state analogs, allowing rapid N-terminal modification following selective Z-group deprotection [3].

XLogP3

0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

535.30059866 g/mol

Monoisotopic Mass

535.30059866 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-15-2024

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